molecular formula C19H18N4O3 B7759062 5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxyphenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxyphenyl)-2H-pyrrol-3-one

Cat. No.: B7759062
M. Wt: 350.4 g/mol
InChI Key: FGKZTRINUFJXBH-UHFFFAOYSA-N
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Description

“5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxyphenyl)-2H-pyrrol-3-one” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxyphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Coupling of the benzimidazole and pyrrole rings: This step might involve the use of a coupling reagent such as EDCI or DCC in the presence of a base.

    Introduction of the amino group: This can be done through nucleophilic substitution or reduction of a nitro precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

    Coupling: Palladium catalysts with appropriate ligands.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for targeting enzymes or receptors.

    Materials Science: As a building block for organic semiconductors or other advanced materials.

    Chemical Biology: As a probe for studying biological processes or as a ligand for metal complexes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with a specific enzyme or receptor, modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their biological activity and use in pharmaceuticals.

    Pyrrole derivatives: Commonly used in organic electronics and as intermediates in chemical synthesis.

    Phenyl derivatives: Widely used in various chemical industries.

Uniqueness

The uniqueness of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxyphenyl)-2H-pyrrol-3-one” lies in its combination of functional groups, which can impart unique chemical and biological properties.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxyphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-25-11-7-8-14(16(9-11)26-2)23-10-15(24)17(18(23)20)19-21-12-5-3-4-6-13(12)22-19/h3-9H,10,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKZTRINUFJXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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